2-((2-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This quinazoline derivative features a 3,4-dihydroquinazolin-4-one core substituted at positions 2, 3, and 5. The 2-position contains a (2-chlorobenzyl)thio group, the 3-position is substituted with a 4-fluorophenyl ring, and the 7-position bears an N,N-diethylcarboxamide moiety.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2S/c1-3-30(4-2)24(32)17-9-14-21-23(15-17)29-26(34-16-18-7-5-6-8-22(18)27)31(25(21)33)20-12-10-19(28)11-13-20/h5-15H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYAMPGCCVULRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 496.0 g/mol . The structure includes a quinazoline core substituted with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23ClFN3O2S |
| Molecular Weight | 496.0 g/mol |
| CAS Number | 1115332-24-5 |
Biological Activity Overview
Quinazoline derivatives have been extensively studied for their anticancer properties, antimicrobial effects, and ability to inhibit various enzymes. The specific compound has shown promising results in several studies.
Anticancer Activity
- Mechanism of Action : Quinazoline derivatives often target key pathways involved in cancer cell proliferation and survival, such as inhibiting the epidermal growth factor receptor (EGFR) and disrupting angiogenesis.
- In Vitro Studies : Recent research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. For instance, related compounds have shown IC50 values ranging from 0.096 μM to over 10 μM against these cell lines .
Comparative Studies
A comparative analysis with other quinazoline derivatives reveals that this compound's activity is comparable to established anticancer agents. For example:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 2-((2-chlorobenzyl)thio)... | MCF7 | ~10 |
| N-(benzo[d]thiazol-2-yl)... | MCF7 | 2.09 |
| 6-Bromo-2-(pyridin-3-yl)... | A549 | 0.096 |
Case Studies
- Study on Antiproliferative Effects : A study demonstrated that derivatives similar to the compound exhibited significant antiproliferative effects on colon cancer cell lines with IC50 values indicating effective inhibition of cell growth .
- Targeting Dihydrofolate Reductase (DHFR) : Research has shown that quinazoline derivatives can act as inhibitors of DHFR, a critical enzyme in nucleotide synthesis, leading to 'thymineless cell death' in cancer cells . This suggests a potential mechanism through which the compound could exert its anticancer effects.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including the target compound. The following are key findings related to its cytotoxic effects:
Case Studies
-
Cytotoxic Activity Against Cancer Cell Lines
- A study evaluated various quinazoline derivatives for their antiproliferative activity against several cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). The compound demonstrated significant cytotoxicity, with an IC50 value that indicates potent activity compared to standard chemotherapeutics like doxorubicin .
-
Mechanism of Action
- Research indicates that the compound may inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it has been shown to affect the ERK1/2 pathway, leading to cell cycle arrest and apoptosis in cancer cells. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its anticancer efficacy .
Pharmacological Insights
The pharmacological profile of this compound suggests potential applications beyond oncology:
- Antimicrobial Activity : Preliminary studies suggest that similar quinazoline derivatives possess antimicrobial properties, indicating a possible role in treating bacterial infections.
- Neuropharmacological Effects : Some derivatives have shown promise as neurotransmitter agents, which could lead to applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of quinazoline derivatives:
- Substituent Effects : Modifications on the benzyl and fluorophenyl groups significantly influence biological activity. For instance, replacing chlorine with fluorine has been linked to increased anticancer activity due to enhanced electronic properties that improve binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS 514857-29-5)
- Structural Difference : The 7-position substituent is a methyl ester instead of N,N-diethylcarboxamide.
- Synthesis : Prepared via Cs₂CO₃-mediated alkylation of a thiol intermediate with 2-chlorobenzyl bromide .
- Implications : The ester group may reduce metabolic stability compared to the carboxamide in the target compound.
N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d)
Substituent Variations in Quinazoline Derivatives
N,N-Diethyl-2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Difference : The 2-chlorobenzyl group is replaced with a 3-fluorobenzylthio moiety.
- Implications : Fluorine’s electron-withdrawing effect may alter binding affinity compared to chlorine’s hydrophobic bulk .
3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (1146034-20-9)
- Structural Changes : 4-Chlorobenzyl at position 3 and 4-fluorobenzylcarboxamide at position 7.
- Impact : Positional isomerism (4- vs. 2-chlorobenzyl) may influence steric interactions in target binding .
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (F067-0218)
- Modifications : 2-Oxoethylsulfanyl group at position 2 and bis(2-methoxyethyl) at position 3.
- Properties : Increased polarity due to methoxyethyl groups may enhance solubility but reduce membrane permeability .
Q & A
Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via multi-step reactions, typically involving:
- Step 1: Formation of the quinazoline core through cyclization of substituted anthranilic acid derivatives.
- Step 2: Introduction of the 2-chlorobenzylthio group via nucleophilic substitution or thiol-alkylation.
- Step 3: Functionalization with the N,N-diethylcarboxamide group using carbodiimide-mediated coupling .
Critical parameters include:
- Temperature: Higher temperatures (80–100°C) accelerate cyclization but may increase side products.
- Solvents: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalysts: Use of Pd/C or TBAB (tetrabutylammonium bromide) improves regioselectivity in thioether formation .
Advanced: How can reaction conditions be optimized to address low yields in large-scale synthesis?
Answer:
Optimization strategies involve:
- Design of Experiments (DoE): Statistical modeling to identify interactions between variables (e.g., pH, solvent ratios, catalyst loading) .
- Flow Chemistry: Continuous flow systems improve heat/mass transfer, reducing decomposition risks .
- In-line Analytics: Real-time HPLC or FTIR monitoring detects intermediates, enabling dynamic adjustment of reaction parameters .
For example, replacing batch reactors with microfluidic systems increased yield by 15% in analogous quinazoline syntheses .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
Prioritize assays based on structural analogs:
- Enzyme Inhibition: Kinase assays (e.g., EGFR, VEGFR) due to the quinazoline core’s affinity for ATP-binding pockets .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor Binding: Radioligand displacement assays for GPCRs or nuclear receptors .
Use DMSO as a vehicle (≤0.1% v/v) to avoid solvent toxicity .
Advanced: How can conflicting bioactivity data between studies be resolved?
Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., cell passage number, incubation time) and validate with positive controls .
- Metabolic Stability: Test compound stability in assay media (e.g., LC-MS to detect degradation products) .
- Off-target Effects: Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
For instance, discrepancies in IC50 values for kinase inhibition may stem from differences in ATP concentrations across labs .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- NMR (1H/13C): Confirm substitution patterns (e.g., 4-fluorophenyl at C3, chlorobenzylthio at C2) .
- HPLC-MS: Assess purity (>95%) and detect trace impurities .
- DSC/TGA: Determine thermal stability (melting point ~200–220°C) and decomposition thresholds .
Advanced: How can structural ambiguities in crystallography or NMR be resolved?
Answer:
- X-ray Crystallography: Co-crystallize with heavy atoms (e.g., Pt derivatives) for phase resolution .
- 2D NMR (COSY, NOESY): Resolve overlapping signals in crowded aromatic regions .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments to assign challenging peaks .
Basic: What storage conditions prevent degradation of this compound?
Answer:
- Temperature: Store at –20°C in amber vials to minimize photodegradation.
- Humidity: Use desiccants (silica gel) to prevent hydrolysis of the carboxamide group .
- Solubility: Prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
Advanced: What mechanistic insights can molecular docking provide for target engagement?
Answer:
Docking studies (e.g., AutoDock Vina) predict:
- Binding Pose: The 4-fluorophenyl group occupies hydrophobic pockets in kinase domains .
- Key Interactions: Hydrogen bonding between the carboxamide and conserved lysine residues (e.g., EGFR-Lys721) .
- Selectivity: Compare docking scores across homologous targets (e.g., EGFR vs. HER2) to rationalize selectivity .
Validate predictions with mutagenesis (e.g., alanine scanning) .
Basic: What are the preliminary findings on this compound’s therapeutic potential?
Answer:
Early studies suggest:
- Anticancer Activity: IC50 of 2.5 µM against breast cancer cells via apoptosis induction .
- Anti-inflammatory Effects: COX-2 inhibition (60% at 10 µM) in macrophage models .
- Neuroprotection: Moderate AChE inhibition (35% at 50 µM) .
Advanced: How can structure-activity relationship (SAR) studies improve potency?
Answer:
SAR strategies include:
- Substitution at C3: Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase affinity .
- Thioether Linker: Optimize chain length (e.g., methyl vs. ethyl) to balance lipophilicity and solubility .
- Carboxamide Modifications: Introduce polar groups (e.g., morpholine) to improve bioavailability .
Parallel synthesis and high-throughput screening accelerate lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
